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molecular formula C18H23NO2 B8630067 2-((Dibenzylamino)methyl)propane-1,3-diol

2-((Dibenzylamino)methyl)propane-1,3-diol

Cat. No. B8630067
M. Wt: 285.4 g/mol
InChI Key: XGOTUSPDZPAHSK-UHFFFAOYSA-N
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Patent
US09376409B2

Procedure details

A flask is charged with toluene (160 mL) and sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al, 137.9 g, 443.4 mmol, 65 wt. % in toluene). The solution is heated to 35° C. and treated with a solution of 2 (54.6 g, 369.5 mmol) in toluene (110 mL) at a rate sufficient to maintain the reaction temperature between 35-42° C. The reaction is stirred while cooling gradually at about 30° C. for 2 hours. The reaction is further cooled to 5° C. and quenched with ethyl acetate (10.3 mL) followed by 1.85N aqueous NaOH solution (176 mL), and the layers are separated. The organic phase is treated with a solution of sodium potassium tartrate (13.65 g) in water (112 mL), and the mixture is heated at 50° C. for about 15 minutes. After cooling at about 25° C., the layers are separated. The organic phase is washed with water (180 mL), and then concentrated by distillation under vacuum at about 50-55° C. to an oil. Toluene (30 mL) is added and the resultant solution is seeded with crystals of 3 (see below) and stirred at about 25° C. for 1 hour. At this point a thick slurry is obtained. Heptane (250 mL) is added dropwise over 30 minutes, stirred an additional 2 hours, and filtered. The solid is washed with heptane and dried under vacuum to provide 3 as a white solid. Yield: 30.4 g, 69.8% yield: Purity: 96.8 wt. %.
Name
2
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
137.9 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Yield
69.8%

Identifiers

REACTION_CXSMILES
[H-].[H-].COCCO[Al+]OCCOC.[Na+].[CH2:15]([N:22]([CH2:30][CH:31]([C:37](OCC)=[O:38])[C:32](OCC)=[O:33])[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CCCCCCC>C1(C)C=CC=CC=1>[CH2:15]([N:22]([CH2:30][CH:31]([CH2:37][OH:38])[CH2:32][OH:33])[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1.2.3|

Inputs

Step One
Name
2
Quantity
54.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC(C(=O)OCC)C(=O)OCC
Name
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
137.9 g
Type
reactant
Smiles
[H-].[H-].COCCO[Al+]OCCOC.[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature between 35-42° C
TEMPERATURE
Type
TEMPERATURE
Details
while cooling gradually at about 30° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is further cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
quenched with ethyl acetate (10.3 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
ADDITION
Type
ADDITION
Details
The organic phase is treated with a solution of sodium potassium tartrate (13.65 g) in water (112 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 50° C. for about 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at about 25° C.
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic phase is washed with water (180 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation under vacuum at about 50-55° C. to an oil
ADDITION
Type
ADDITION
Details
Toluene (30 mL) is added
STIRRING
Type
STIRRING
Details
stirred at about 25° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
At this point a thick slurry is obtained
STIRRING
Type
STIRRING
Details
stirred an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with heptane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC(CO)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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